Increased Lipophilicity (XLogP3) Due to the Methylene Spacer
The target compound's free base exhibits an XLogP3 of 4.2, 0.2 log units higher than that of 3-(4-bromo-2-propylphenoxy)piperidine (XLogP3 = 4.0) [1], [2]. This difference is attributable to the added methylene spacer increasing hydrocarbon character. In drug design, a ΔlogP of +0.2 can translate to a measurable increase in membrane permeability and altered tissue distribution [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | 3-(4-Bromo-2-propylphenoxy)piperidine: XLogP3 = 4.0 |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem) for free base forms. |
Why This Matters
The higher logP value indicates this compound may exhibit superior passive membrane permeability compared to direct-linked analogs, a critical parameter in CNS-targeted drug discovery programs.
- [1] PubChem. Compound Summary for CID 56830665, 4-[(4-Bromo-2-propylphenoxy)methyl]piperidine. XLogP3-AA: 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/56830665 View Source
- [2] PubChem. Compound Summary for CID 56830659, 3-(4-Bromo-2-propylphenoxy)piperidine. XLogP3-AA: 4. https://pubchem.ncbi.nlm.nih.gov/compound/56830659 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General principle: ΔlogP of 0.2 can influence permeability.) View Source
